molecular formula C12H15BrO3 B8567659 Methyl 6-bromo-2-methyl-3-(propan-2-yloxy)benzoate

Methyl 6-bromo-2-methyl-3-(propan-2-yloxy)benzoate

Cat. No.: B8567659
M. Wt: 287.15 g/mol
InChI Key: BZKSSGHIFGXRRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-bromo-2-methyl-3-(propan-2-yloxy)benzoate is a useful research compound. Its molecular formula is C12H15BrO3 and its molecular weight is 287.15 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H15BrO3

Molecular Weight

287.15 g/mol

IUPAC Name

methyl 6-bromo-2-methyl-3-propan-2-yloxybenzoate

InChI

InChI=1S/C12H15BrO3/c1-7(2)16-10-6-5-9(13)11(8(10)3)12(14)15-4/h5-7H,1-4H3

InChI Key

BZKSSGHIFGXRRY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1C(=O)OC)Br)OC(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 0° C. solution of 6-bromo-2-methyl-3-(propan-2-yloxy)benzoic acid (Cpd OO, 1.30 g, 4.80 mmol) in DCM (5 mL) was added oxalyl chloride (810 mg, 6.19 mmol) followed by DMF (10 mL). The reaction mixture was stirred at 0° C. for 1.5 hours, then concentrated under vacuum. The residue was dissolved in MeOH (15 mL) and stirred at room temperature for 1.5 hours. The reaction mixture was concentrated under vacuum and the residue dissolved in EtOAc. The organic layer was washed with brine, dried with Na2SO4, and concentrated under vacuum. The residue was purified by column chromatography (0-50%, EtOAc/heptane) to give the title compound (Cpd PP, 894 mg, 65%) as an amber oil. 1H NMR (400 MHz, chloroform-d) δ 1.33 (d, J=6.11 Hz, 6H) 2.16 (s, 3H) 3.95 (s, 3H) 4.50 (dt, J=12.04, 6.08 Hz, 1H) 6.75 (d, J=8.80 Hz, 1H) 7.31 (d, J=8.80 Hz, 1H); MS 287 [M+H].
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
810 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Yield
65%

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